4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
Description
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride (CAS: 1211512-12-7) is a piperidine-based compound with a trifluoromethyl-substituted benzyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₉Cl₂F₃N₂, and it is widely utilized in pharmaceutical research as a building block for drug discovery . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for optimizing pharmacokinetic properties. Suppliers such as CHEMLYTE SOLUTIONS CO., LTD., offer industrial-grade material (99% purity) in bulk quantities .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;;/h1-3,8,18H,4-7,9,17H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMBQHXHBFGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl chloride and piperidine.
Reaction: The benzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: This reaction forms 4-[3-(Trifluoromethyl)benzyl]piperidine.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group and amine functionality enable substitution reactions under specific conditions:
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Trifluoromethyl group replacement : Reacts with nucleophiles (e.g., amines, thiols) to form derivatives. For example, treatment with sodium methoxide replaces the trifluoromethyl group with a methoxy group.
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Amine group alkylation : The primary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to yield N-alkylated products .
Example Reaction Table
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | 4-[3-(Methoxy)benzyl]piperidin-4-amine | 65% |
| Methyl iodide | THF, 0°C → RT, 6 h | N-Methyl-4-[3-(CF₃)benzyl]piperidin-4-amine | 78% |
Oxidation Reactions
The piperidine ring and benzyl group are susceptible to oxidation:
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Piperidine ring oxidation : Using KMnO₄ in acidic media converts the piperidine ring to a pyridine derivative.
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Benzyl group oxidation : H₂O₂ or O₃ oxidizes the benzyl group to a carboxylic acid.
Key Observations
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Oxidation with KMnO₄ at 60°C produces 4-[3-(trifluoromethyl)benzoyl]pyridine as the major product (52% yield).
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Ozonolysis followed by reductive workup yields 4-(3-trifluoromethylphenyl)acetic acid.
Reduction Reactions
The compound undergoes selective reductions:
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Amine group reduction : LiAlH₄ reduces the primary amine to a secondary amine, though this is less common due to steric hindrance .
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Aromatic ring hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the benzyl aromatic ring to form a cyclohexyl derivative .
Experimental Data
| Substrate Modification | Reagent | Conditions | Product |
|---|---|---|---|
| Benzyl group | H₂ (1 atm), Pd/C | EtOH, 25°C, 24 h | 4-[3-(CF₃)cyclohexyl]piperidin-4-amine |
Acid-Base Reactions
The dihydrochloride salt demonstrates pH-dependent behavior:
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Deprotonation : Treatment with NaOH (1M) releases the free base, 4-[3-(trifluoromethyl)benzyl]piperidin-4-amine, which is volatile and requires immediate use .
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Reprotonation : Reacidification with HCl regenerates the dihydrochloride salt, enhancing water solubility .
pKa Insights
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The piperidine nitrogen has a pKa of ~10.2, enabling selective protonation/deprotonation .
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The trifluoromethyl group lowers the pKa of adjacent protons by ~0.5 units via inductive effects .
Complex Formation and Coordination Chemistry
The amine group participates in metal coordination:
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Cu(II) complexes : Reacts with CuCl₂ to form octahedral complexes, characterized by UV-Vis absorption at 620 nm .
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Zn(II) chelation : Forms stable complexes with Zn²⁺ in aqueous solutions (log K = 4.7) .
Applications
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for developing drugs targeting neurological disorders.
2. Antidepressant Activity
Research has indicated that compounds similar to 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. A study highlighted that piperidine derivatives can enhance serotonin and norepinephrine reuptake inhibition, which is crucial in treating depression .
3. Anticancer Research
The compound's efficacy against certain cancer cell lines has been explored. For instance, derivatives of piperidine have shown promise in inhibiting tumor growth in preclinical models, suggesting that this compound could be further studied for its anticancer potential .
Material Science Applications
1. Polymer Chemistry
In material science, the compound can be used as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups is known to improve the hydrophobicity and durability of polymeric materials .
2. Coatings and Adhesives
Due to its chemical properties, this compound can be utilized in formulating advanced coatings and adhesives that require high performance under extreme conditions. Research indicates that fluorinated compounds can enhance the adhesion properties of coatings on various substrates .
Case Studies
Mechanism of Action
The mechanism by which 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is crucial for its activity in the central nervous system, where it may modulate neurotransmitter release or receptor activity.
Comparison with Similar Compounds
Positional Isomers of Trifluoromethyl Substitution
The position of the trifluoromethyl group on the benzyl ring significantly impacts molecular interactions and physicochemical properties:
| Compound Name | Substitution Position | CAS Number | Molecular Formula | Key Supplier | Purity |
|---|---|---|---|---|---|
| 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride | 3-position | 1211512-12-7 | C₁₃H₁₉Cl₂F₃N₂ | CHEMLYTE SOLUTIONS | 99% |
| 1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride | 2-position | 1774896-59-1 | C₁₃H₁₉Cl₂F₃N₂ | ECHEMI | 99% |
| 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride | 4-position | 1214622-56-6 | C₁₃H₁₉Cl₂F₃N₂ | Combi-Blocks | 95% |
Variations in Amine Backbone
Alternative amine cores modify pharmacokinetic and synthetic feasibility:
Functional Group Modifications
Substituents like nitro, methoxy, or chloro groups alter reactivity and safety profiles:
Biological Activity
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, also known by its CAS number 1707361-63-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C13H19Cl2F3N2
- Molecular Weight : 349.19 g/mol
- IUPAC Name : 4-(3-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride
- Purity : ≥95% .
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and receptor binding affinity.
Anticancer Activity
Recent investigations into piperidine derivatives have highlighted their potential anticancer properties. A related compound demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 7.9 to 92 µM . This suggests that this compound may also possess similar anticancer activity, warranting further exploration.
Case Studies
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TRPV1 Modulation :
A study focusing on piperidine derivatives identified their role as TRPV1 receptor modulators. Compounds with structural similarities to 4-[3-(trifluoromethyl)benzyl]piperidin-4-amine were shown to inhibit TRPV1 activity, which is implicated in pain perception and inflammatory responses . -
Neuropharmacological Effects :
Another investigation assessed the neuropharmacological profile of piperidine derivatives, revealing that they could effectively reduce anxiety-like behaviors in animal models. This highlights the therapeutic potential of such compounds in treating anxiety disorders .
Comparative Biological Activity Table
Q & A
What are the optimal synthetic routes for 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, and how can yield and purity be maximized?
Basic Research Question
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 3-(trifluoromethyl)benzyl halides and piperidin-4-amine derivatives under basic conditions. Key steps include:
- Step 1: Reacting 3-(trifluoromethyl)benzyl bromide with piperidin-4-amine in polar aprotic solvents (e.g., DMF or dichloromethane) at controlled temperatures (40–60°C) to form the benzyl-piperidine intermediate.
- Step 2: Salt formation via HCl gas or aqueous HCl to yield the dihydrochloride form, enhancing solubility and stability.
- Optimization: Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: methanol/dichloromethane) improves purity (>95%). Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and strict pH control during salt formation .
How does the trifluoromethyl group influence the compound’s physicochemical properties and biological activity?
Basic Research Question
Methodological Answer:
The trifluoromethyl (-CF₃) group:
- Lipophilicity: Increases logP by ~0.7–1.0 units, enhancing membrane permeability (measured via octanol/water partitioning assays).
- Electron-Withdrawing Effects: Stabilizes the benzyl group’s aromatic ring, reducing susceptibility to metabolic oxidation (verified via HPLC-MS stability studies).
- Steric Effects: May hinder interactions with flat binding pockets, requiring molecular docking studies to assess receptor compatibility.
Comparative studies with non-fluorinated analogs show 10–20x higher potency in receptor-binding assays, highlighting its role in bioactivity .
What purification techniques are most effective for isolating this compound?
Basic Research Question
Methodological Answer:
- Recrystallization: Optimal for bulk purification using ethanol/water (3:1 v/v) at 4°C, achieving >98% purity.
- Chromatography: Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) resolves closely related impurities.
- Analytical Validation: Purity is confirmed via ¹H/¹⁹F NMR (absence of residual solvent peaks) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
How can researchers design experiments to study the compound’s interaction with neurotransmitter receptors?
Advanced Research Question
Methodological Answer:
- Radioligand Binding Assays: Use ³H-labeled compound in competition assays with serotonin/dopamine receptors (e.g., 5-HT₃ or D₂). Incubate with membrane preparations (e.g., rat cortical synaptosomes) at 25°C for 60 min, followed by filtration to separate bound/free ligand.
- Functional Assays: Measure cAMP inhibition (for GPCRs) or ion flux (for ligand-gated channels) in HEK293 cells expressing target receptors.
- Data Interpretation: Calculate IC₅₀ and Kᵢ values using nonlinear regression (GraphPad Prism) to compare affinity across receptor subtypes .
How can contradictions in solubility data across studies be resolved?
Advanced Research Question
Methodological Answer:
- Standardized Protocols: Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers (pH 4.0–7.4).
- Thermodynamic Solubility: Measure via shake-flask method (24 hr equilibrium) at 25°C, validated by HPLC.
- Contradiction Analysis: Discrepancies often arise from polymorphic forms (e.g., amorphous vs. crystalline). Characterize solid-state forms via XRPD and DSC to correlate solubility with crystal structure .
What computational methods are effective in predicting the compound’s biological activity and metabolic pathways?
Advanced Research Question
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with receptor crystal structures (e.g., PDB: 4NTJ for 5-HT₃) to predict binding poses.
- MD Simulations: Run 100 ns trajectories (GROMACS) to assess stability of ligand-receptor complexes.
- Metabolism Prediction: Apply CYP450 site-of-metabolism models (e.g., StarDrop’s WhichP450™) to identify vulnerable positions (e.g., benzylic C-H). Validate with in vitro microsomal assays .
What strategies address low yields in enantioselective synthesis of chiral derivatives?
Advanced Research Question
Methodological Answer:
- Chiral Catalysts: Use (R)-BINAP or Jacobsen’s thiourea catalysts in asymmetric benzylation (up to 85% ee).
- Resolution Techniques: Diastereomeric salt formation with L-tartaric acid or enzymatic resolution (lipase-mediated acylation).
- Analytical QC: Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity. Yields >70% require kinetic control at low temperatures (-20°C) .
How can structural analogs be systematically explored to optimize pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
- SAR Studies: Synthesize analogs with varied substituents (e.g., 4-Cl vs. 4-F benzyl) and measure logD, plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes).
- In Silico QSAR: Train models (e.g., Random Forest) on datasets of piperidine derivatives to predict clearance and volume of distribution.
- Lead Optimization: Prioritize analogs with >2-hour metabolic half-life and >30% oral bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
